molecular formula C22H41O5P B109590 (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate

Cat. No.: B109590
M. Wt: 416.5 g/mol
InChI Key: IJSTZKWSILWQEC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.

Biochemical Analysis

Biochemical Properties

Oleoyl 3-carbacyclic Phosphatidic Acid is primarily used as a reagent in the field of biochemical research, often used in the study of phospholipases and cell signal transduction . It interacts with various enzymes and proteins, including autotaxin, which it inhibits .

Cellular Effects

Oleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . It inhibits the transcellular migration of MM1 cells .

Molecular Mechanism

At the molecular level, Oleoyl 3-carbacyclic Phosphatidic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .

Temporal Effects in Laboratory Settings

The effects of Oleoyl 3-carbacyclic Phosphatidic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Oleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages in animal models. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Oleoyl 3-carbacyclic Phosphatidic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Oleoyl 3-carbacyclic Phosphatidic Acid is transported and distributed within cells and tissues . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSTZKWSILWQEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate

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